molecular formula C8H7F3N2OS B2383596 N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 2411242-47-0

N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2383596
CAS No.: 2411242-47-0
M. Wt: 236.21
InChI Key: IGIMLDHDMSEPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is a chemical compound characterized by the presence of trifluoromethyl and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide
  • 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Uniqueness

N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is unique due to its combination of trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c1-2-5(14)13-6(8(9,10)11)7-12-3-4-15-7/h2-4,6H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMLDHDMSEPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=NC=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.